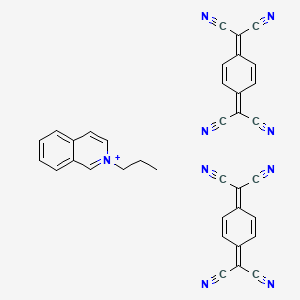
(Tcnq)2 isoquinoline(N-N-propyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tcnq)2 isoquinoline(N-N-propyl) is a complex organic compound with the molecular formula C36H22N9+. It is a derivative of tetracyanoquinodimethane (TCNQ) and isoquinoline, which are known for their unique electronic properties.
Preparation Methods
The synthesis of (Tcnq)2 isoquinoline(N-N-propyl) involves several steps. One common method is the cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione, followed by further reactions with malononitrile using the Lehnert reagent . This process results in the formation of TCNQ derivatives, which are then combined with isoquinoline derivatives to produce the final compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
(Tcnq)2 isoquinoline(N-N-propyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
(Tcnq)2 isoquinoline(N-N-propyl) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique electronic properties. In medicine, it is being explored for its potential use in diagnostic imaging and as a component of drug delivery systems. In industry, it is used in the production of organic semiconductors and other electronic devices .
Mechanism of Action
The mechanism of action of (Tcnq)2 isoquinoline(N-N-propyl) involves its ability to accept and transport electrons. This compound has a high electron affinity, which allows it to participate in various redox reactions. The molecular targets and pathways involved in its mechanism of action include the electron transport chain and other redox-active proteins and enzymes. The unique electronic properties of this compound make it an effective electron acceptor and transporter in various biological and chemical systems .
Comparison with Similar Compounds
(Tcnq)2 isoquinoline(N-N-propyl) can be compared with other similar compounds, such as N-xylyl-pyridinium and N-xylyl-isoquinolinium cations. These compounds also contain TCNQ derivatives and exhibit similar electronic properties. (Tcnq)2 isoquinoline(N-N-propyl) is unique in its molecular structure and electron affinity, which make it a more effective electron acceptor and transporter.
Properties
Molecular Formula |
C36H22N9+ |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-propylisoquinolin-2-ium |
InChI |
InChI=1S/2C12H4N4.C12H14N/c2*13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h2*1-4H;3-7,9-10H,2,8H2,1H3/q;;+1 |
InChI Key |
IOMYNHFLYLMBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


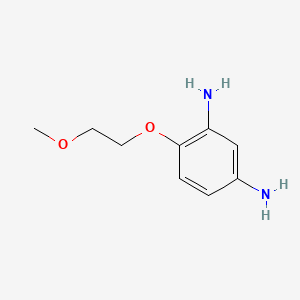
![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
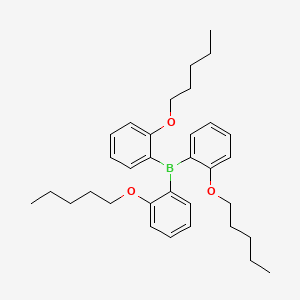
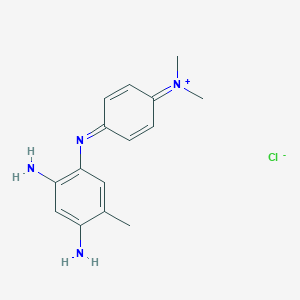
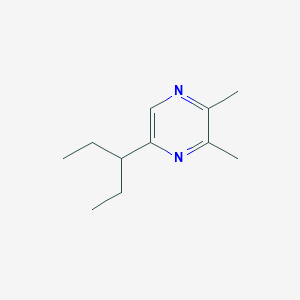
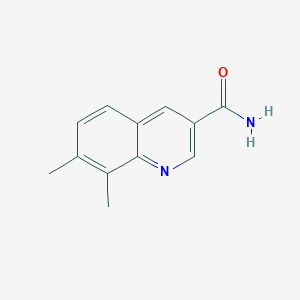

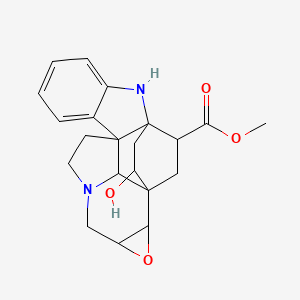
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
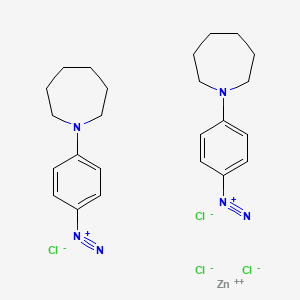
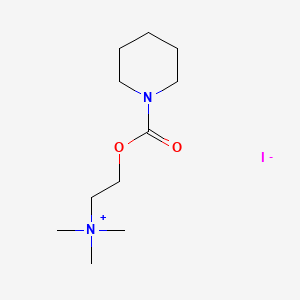

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
